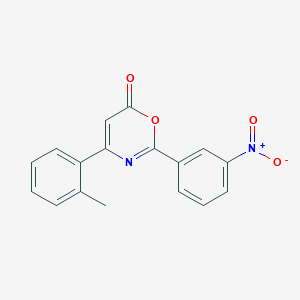

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one

説明

特性

IUPAC Name |

4-(2-methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-11-5-2-3-8-14(11)15-10-16(20)23-17(18-15)12-6-4-7-13(9-12)19(21)22/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWRZMYBQFHEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387707 | |

| Record name | 4-(2-methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6596-48-1 | |

| Record name | 4-(2-methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 2-(3-Nitrophenyl)-4H-BenzoOxazin-4-One Intermediate

The foundational intermediate for this compound, 2-(3-nitrophenyl)-4H-benzooxazin-4-one, is synthesized via two methods:

- Method A : Anthranilic acid (0.01 mol) reacts with 3-nitrobenzoyl chloride in dry pyridine at 0–5°C, followed by stirring at room temperature for 3 hours. The product precipitates as a pale yellow solid, yielding 90% after recrystallization from ethanol.

- Method B : A solution of anthranilic acid and 3-nitrobenzoyl chloride in acetic anhydride is refluxed for 4 hours, yielding the same intermediate with comparable efficiency.

Characterization :

Formation of Bis-Amide Precursor

The oxazinone intermediate undergoes ring-opening with 2-methylaniline in glacial acetic acid. For example:

- Procedure : 2-(3-Nitrophenyl)-4H-benzooxazin-4-one (3.00 mmol) reacts with 2-methylaniline (3.00 mmol) in glacial acetic acid (12 mL) under heating. The product, N-(2-methylphenyl)-2-(3-nitrobenzamido)benzamide, precipitates within minutes and is recrystallized from ethanol (89.3% yield).

Optimization :

- Extended reaction times (6 days) in acetic acid improve crystal quality for X-ray diffraction studies.

Acid-Catalyzed Cyclization to Oxazin-6-One

Cyclization via Sulfuric Acid

The bis-amide precursor is cyclized using concentrated sulfuric acid in acetic acid:

- Conditions : The benzamide derivative (0.01 mol) is dissolved in acetic acid with 0.5 mL H₂SO₄. The solution darkens upon acid addition, and the reaction is monitored by TLC (hexane:sodium acetate, 2:1).

- Workup : Neutralization with 15% Na₂CO₃ yields 3-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4(3H)-one as a crude product, which is purified via ethanol recrystallization.

Boron Trifluoride-Etherate Catalyzed Method

A BF₃·OEt₂-mediated approach enhances regioselectivity:

- Procedure : 2-(N-(2-methylphenyl)carbamoylmethylamino)benzyl alcohol reacts with 3-nitrobenzaldehyde in THF at 65°C for 10 hours with 20 mol% BF₃·OEt₂. Molecular sieves (4Å) improve yields to 55%.

- Scope : Variants with substituted benzaldehydes (e.g., 2-nitro, 4-nitro) demonstrate the method’s versatility.

Green Synthesis Using Magnetic Nanocatalysts

Ferrierite-Based Nanocatalyst (M-FER/TEPA/SO₃H)

A sustainable route employs a magnetic solid acid catalyst in aqueous media:

- Conditions : A three-component reaction of 2-aminobenzyl alcohol, 3-nitrobenzaldehyde, and acetic anhydride proceeds in water at room temperature using M-FER/TEPA/SO₃H.

- Advantages :

Characterization :

- XRD/FE-SEM : Confirms ferrierite’s hexagonal structure (20–30 nm particles).

- VSM : Magnetic saturation of 38.2 emu/g ensures easy separation.

Comparative Analysis of Synthetic Routes

Spectroscopic Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR)

化学反応の分析

Types of Reactions

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The oxazinone ring can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

Oxidation: Formation of 4-(2-Methylphenyl)-2-(3-aminophenyl)-1,3-oxazin-6-one.

Reduction: Formation of 4-(2-Methylphenyl)-2-(3-aminophenyl)-1,3-oxazin-6-one.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry

In the field of chemistry, 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one serves as a building block for synthesizing various heterocyclic compounds. Its structure allows for diverse chemical modifications, including:

- Oxidation : The nitrophenyl group can be oxidized to form different derivatives.

- Reduction : The nitro group can be converted to an amino group using reducing agents.

- Substitution Reactions : The benzoxazine ring can undergo substitution with various nucleophiles.

Biology

The compound has garnered attention for its potential biological activities , particularly in medicinal chemistry. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi.

- Anticancer Activities : There is ongoing research into its efficacy against various cancer cell lines through mechanisms such as enzyme inhibition .

Case Study: Enzyme Inhibition

Benzoxazine derivatives similar to this compound have demonstrated significant inhibition against serine proteases implicated in diseases like cancer and neurodegenerative disorders. For instance, compounds derived from this structure have been tested for their ability to inhibit human leukocyte elastase.

Medicine

In medicinal applications, this compound is being explored as a potential pharmaceutical intermediate . Its ability to interact with specific molecular targets suggests it could play a role in drug development aimed at treating various diseases.

Industrial Applications

The compound is also utilized in the development of advanced materials such as polymers and resins due to its thermal stability and mechanical properties. These applications are particularly relevant in industries focused on creating durable and heat-resistant materials .

作用機序

The mechanism of action of 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components, leading to the observed biological activities.

類似化合物との比較

Table 1: Comparative Analysis of Structural Features and Hypothesized Properties

| Compound Name | Core Structure | Substituents | Molecular Formula | Potential Applications/Properties |

|---|---|---|---|---|

| This compound | 1,3-Oxazin-6-one | 4-(2-Methylphenyl), 2-(3-nitrophenyl) | C₁₇H₁₄N₂O₄ | Hypothesized: Antimicrobial or kinase inhibitor (based on nitro group) |

| Pemaglitazar () | Butanoic acid | (2-Methylphenyl)sulfanyl, 4-(trifluoromethyl)phenoxy | C₁₈H₁₆F₃O₃S | Antidiabetic agent (PPAR agonist) |

| 4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone () | Piperazin-1-yl methanone | 2-Chloro-6-nitrophenyl, 3-fluorophenyl | C₁₇H₁₄ClFN₃O₃ | CNS modulation (piperazine core common in antipsychotics) |

| (2Z)-6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one () | Benzofuran-3-one | 2-Methylphenylmethylidene, 4-(2-hydroxyethyl)piperazinylmethyl | C₂₃H₂₆N₂O₄ | Antioxidant/anti-inflammatory (hydroxy groups enhance solubility) |

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

Core Structure Implications

- 1,3-Oxazin-6-one vs. In contrast, the benzofuranone’s conjugated system may favor antioxidant activity via radical stabilization .

- Piperazine vs. Oxazinone: Piperazine derivatives () are often utilized for their conformational flexibility in CNS drugs, whereas the rigid oxazinone core may limit rotational freedom, favoring selective enzyme inhibition .

Solubility and Physicochemical Properties

- The hydroxyethylpiperazine group in ’s compound enhances water solubility compared to the nitro/methylphenyl-substituted oxazinone, which is likely more lipophilic .

- Pemaglitazar’s trifluoromethylphenoxy group () introduces strong hydrophobic interactions, a feature absent in the target compound but critical for PPAR receptor binding .

Analytical Tools and Methodologies

Structural comparisons rely heavily on crystallographic data processed via the SHELX software suite for refinement and visualized using ORTEP-3 or WinGX . For example:

生物活性

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one, identified by CAS number 6596-48-1, is a compound belonging to the oxazine class. This compound has garnered interest due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 280.29 g/mol. The structure features a nitro group which is often associated with various biological activities, particularly in the context of medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Some studies have shown that oxazine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that they may interfere with cell cycle progression and promote apoptotic pathways .

- Antimicrobial Activity : The structural components of this compound suggest potential antimicrobial properties. Nitro groups are known to enhance the reactivity of compounds against microbial pathogens. Studies on related compounds have shown effectiveness against bacteria such as E. coli and fungi like A. niger .

- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve nucleophilic attacks by thiols or the formation of Meisenheimer complexes, which can disrupt critical cellular processes .

Case Studies

Several case studies have highlighted the biological activity of oxazine derivatives:

- Study on Antitumor Effects : A novel compound structurally similar to this compound was shown to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase and activating caspase pathways . This suggests that modifications to the oxazine structure could enhance its antitumor efficacy.

- Antimicrobial Testing : A series of nitrothiophenes were evaluated for their minimum inhibitory concentrations (MICs) against various pathogens. The findings indicated a broad spectrum of activity, particularly for derivatives containing electron-withdrawing groups like nitro . This supports the hypothesis that similar modifications in oxazine derivatives could lead to enhanced antimicrobial properties.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| This compound | 6596-48-1 | CHNO | 280.29 g/mol | Antitumor, Antimicrobial |

| Example Compound A | 1234-56-7 | CHNO | 295.27 g/mol | Antitumor |

| Example Compound B | 2345-67-8 | CHNO | 302.26 g/mol | Antimicrobial |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one?

Methodological Answer: The synthesis of oxazinone derivatives typically involves cyclocondensation reactions. For example, a β-keto ester intermediate can be generated by reacting 2-methylphenylacetyl chloride with a 3-nitrophenyl-substituted amine, followed by acid-catalyzed cyclization. Key parameters include maintaining anhydrous conditions (e.g., using molecular sieves) and optimizing reaction temperatures (80–120°C) to prevent nitro-group reduction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Similar protocols are described for structurally related oxazinones in paclitaxel intermediates .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: A multi-technique approach is essential:

- NMR : and NMR can confirm regiochemistry, with the oxazinone carbonyl (C=O) appearing at ~165–170 ppm. The nitro group’s electron-withdrawing effect deshields adjacent protons, leading to distinct splitting patterns .

- IR : Stretching vibrations for C=O (~1720 cm) and NO (~1520 and 1350 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and fragmentation patterns.

Q. What crystallographic tools are recommended for structural elucidation?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Use SHELX for structure solution (direct methods) and refinement (full-matrix least squares) . For data processing, WinGX integrates tools like SIR for phase determination and ORTEP-3 for visualizing anisotropic displacement parameters . If twinning is observed (common in nitro-containing crystals), apply SHELXL’s twin law refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by disorder or pseudosymmetry?

Methodological Answer: Disorder in the 2-methylphenyl or nitrophenyl groups can be addressed by:

Q. What strategies mitigate electronic effects of the nitro group during functionalization?

Methodological Answer: The nitro group’s electron-withdrawing nature can deactivate the oxazinone ring. To enhance reactivity:

Q. How can computational methods predict the compound’s reactivity in drug-discovery contexts?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins, focusing on the oxazinone core’s hydrogen-bonding potential .

Q. What experimental designs validate mechanistic pathways in ring-opening reactions?

Methodological Answer:

- Isotopic Labeling : Introduce at the oxazinone carbonyl to track hydrolysis products via mass spectrometry.

- Kinetic Studies : Monitor reaction rates under varying pH (e.g., 0.1 M HCl vs. PBS buffer) to distinguish acid-catalyzed vs. nucleophilic mechanisms .

Q. How to handle twinned crystals during refinement?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。